Cas no 51667-66-4 ((4-Methyl-1H-imidazol-5-yl)acetonitrile)

(4-Methyl-1H-imidazol-5-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-Methyl-1H-imidazol-4-yl)acetonitrile
- CTK1E4986
- methylimidazolylacetonitrile
- MolPort-009-194-726
- MolPort-020-093-243
- SureCN7442473
- SureCN9235385
- (4-methyl-1H-imidazol-5-yl)acetonitrile
- EN300-80155
- AKOS022186599
- ALBB-027304
- SS-3067
- AKOS005216685
- Z1272670411
- SCHEMBL9235385
- 1H-Imidazole-5-acetonitrile, 4-methyl-
- SCHEMBL7442473
- G22338
- (5-methyl-1H-imidazol-4-yl)acetonitrile
- MFCD16710300
- 51667-66-4
- AKOS025394720
- DTXSID40499010
- J-506138
- 2-(5-METHYL-3H-IMIDAZOL-4-YL)ACETONITRILE
- (4-Methyl-1H-imidazol-5-yl)acetonitrile
-
- MDL: MFCD16710300
- Inchi: InChI=1S/C6H7N3/c1-5-6(2-3-7)9-4-8-5/h4H,2H2,1H3,(H,8,9)
- InChI Key: RREQMVIEIZZIPD-UHFFFAOYSA-N
- SMILES: CC1=C(CC#N)NC=N1
Computed Properties
- Exact Mass: 121.063997236g/mol
- Monoisotopic Mass: 121.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.5Ų
- XLogP3: 0.2
(4-Methyl-1H-imidazol-5-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-80155-0.5g |
2-(5-methyl-1H-imidazol-4-yl)acetonitrile |
51667-66-4 | 95% | 0.5g |
$191.0 | 2023-06-24 | |
Enamine | EN300-80155-2.5g |
2-(5-methyl-1H-imidazol-4-yl)acetonitrile |
51667-66-4 | 95% | 2.5g |
$437.0 | 2023-06-24 | |
abcr | AB303762-5 g |
2-(5-Methyl-1H-imidazol-4-yl)acetonitrile; 95% |
51667-66-4 | 5g |
€1,001.00 | 2022-06-11 | ||
Key Organics Ltd | SS-3067-10MG |
2-(5-methyl-1H-imidazol-4-yl)acetonitrile |
51667-66-4 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | SS-3067-0.5G |
2-(5-methyl-1H-imidazol-4-yl)acetonitrile |
51667-66-4 | >95% | 0.5g |
£215.00 | 2025-02-09 | |
1PlusChem | 1P00DDEU-250mg |
2-(5-Methyl-1H-imidazol-4-yl)acetonitrile |
51667-66-4 | 95% | 250mg |
$170.00 | 2025-02-26 | |
A2B Chem LLC | AG23110-5g |
(4-Methyl-1h-imidazol-5-yl)acetonitrile |
51667-66-4 | 95% | 5g |
$832.00 | 2024-04-19 | |
A2B Chem LLC | AG23110-50mg |
(4-Methyl-1h-imidazol-5-yl)acetonitrile |
51667-66-4 | 95% | 50mg |
$95.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1251646-50mg |
2-(5-Methyl-1H-imidazol-4-yl)acetonitrile |
51667-66-4 | 95% | 50mg |
$145 | 2024-06-06 | |
eNovation Chemicals LLC | Y1251646-500mg |
2-(5-Methyl-1H-imidazol-4-yl)acetonitrile |
51667-66-4 | 95% | 500mg |
$310 | 2024-06-06 |
(4-Methyl-1H-imidazol-5-yl)acetonitrile Related Literature
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
Additional information on (4-Methyl-1H-imidazol-5-yl)acetonitrile
Introduction to (4-Methyl-1H-imidazol-5-yl)acetonitrile (CAS No. 51667-66-4)
(4-Methyl-1H-imidazol-5-yl)acetonitrile, with the chemical formula C6H6N2, is a significant compound in the field of pharmaceutical and chemical research. This heterocyclic organic molecule features a methyl-substituted imidazole ring fused with an acetonitrile group, making it a versatile intermediate in the synthesis of various bioactive molecules. The compound's unique structural properties have garnered attention for its potential applications in drug development and material science.
The CAS number 51667-66-4 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure consists of a five-membered aromatic ring containing two nitrogen atoms, one of which is substituted with a methyl group at the 4-position, and the other is linked to an acetonitrile moiety at the 5-position. This configuration imparts specific electronic and steric properties that make it valuable for various synthetic pathways.
In recent years, (4-Methyl-1H-imidazol-5-yl)acetonitrile has been explored as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its imidazole core is a common motif in many bioactive compounds, particularly those interacting with neurotransmitter receptors. For instance, researchers have utilized this compound to develop novel ligands for serotonin receptors, which are implicated in conditions such as depression and anxiety. The methyl-substituted imidazole ring enhances binding affinity and selectivity, making it an attractive scaffold for medicinal chemists.
Moreover, the acetonitrile group in (4-Methyl-1H-imidazol-5-yl)acetonitrile serves as a versatile handle for further functionalization. This feature allows chemists to introduce additional substituents or linkages, enabling the synthesis of more complex molecules. Recent studies have demonstrated its use in constructing peptidomimetics, which mimic the biological activity of natural peptides while offering improved pharmacokinetic properties. Such derivatives are particularly valuable in the development of protease inhibitors and antimicrobial agents.
The compound's reactivity also makes it useful in material science applications. For example, it has been employed in the synthesis of organic semiconductors and ligands for metal-catalyzed reactions. The methyl-substituted imidazole ring can act as a ligand for transition metals, facilitating various catalytic processes such as cross-coupling reactions, which are pivotal in constructing complex organic molecules efficiently.
Recent advancements in computational chemistry have further highlighted the importance of (4-Methyl-1H-imidazol-5-yl)acetonitrile. Molecular modeling studies have revealed its potential as a scaffold for designing drugs with improved solubility and metabolic stability. By optimizing the placement of substituents around the imidazole core, researchers can fine-tune the pharmacological properties of derived compounds. These insights are particularly relevant for developing next-generation therapeutics that address unmet medical needs.
In addition to its pharmaceutical applications, (4-Methyl-1H-imidazol-5-yl)acetonitrile has shown promise in agrochemical research. Derivatives of this compound have been investigated as intermediates for herbicides and fungicides due to their ability to interact with biological targets in plants. The structural flexibility provided by the methyl-substituted imidazole ring allows for the design of molecules with specific modes of action, enhancing their efficacy while minimizing environmental impact.
The synthesis of (4-Methyl-1H-imidazol-5-yl)acetonitrile typically involves multi-step organic reactions starting from commercially available precursors. Advances in synthetic methodologies have improved both yield and purity, making it more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired imidazole framework efficiently.
As research continues to uncover new applications for this compound, its significance in synthetic chemistry is likely to grow. The ability to modify its structure while retaining key functional groups offers immense potential for innovation across multiple disciplines. Whether used as a building block for drugs or a ligand in catalysis, (4-Methyl-1H-imidazol-5-yl)acetonitrile remains a cornerstone of modern chemical research.
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